molecular formula C19H16Cl2N2O4S2 B2466031 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide CAS No. 865175-62-8

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide

Katalognummer B2466031
CAS-Nummer: 865175-62-8
Molekulargewicht: 471.37
InChI-Schlüssel: RQJBOJZYKYPWEG-QOCHGBHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4S2 and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Application in Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

  • A study investigated the structure-activity relationships of various 6,5-heterocycles to improve metabolic stability in PI3Kα/mTOR inhibitors. They observed that certain derivatives, including those similar to the query compound, showed potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo. This demonstrates the potential use of such compounds in cancer therapy and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).

Antimicrobial Activity

  • Several studies have shown the antimicrobial potential of compounds related to the query chemical. One study synthesized novel sulphonamide derivatives, including benzothiazole analogues, which displayed significant antimicrobial activity. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

In Vitro Antimalarial Activity

  • The reactivity of N-(phenylsulfonyl)acetamide derivatives was explored in one study, leading to the synthesis of compounds with antimalarial properties. These included benzo[d]thiazol-2-ylthio derivatives, suggesting their potential application in antimalarial drug development (Fahim & Ismael, 2021).

Anticonvulsant Activity

  • Research into heterocyclic compounds containing a sulfonamide thiazole moiety revealed that certain synthesized compounds showed protection against picrotoxin-induced convulsion. This indicates their potential application as anticonvulsant agents (Farag et al., 2012).

Antibacterial Agents

  • A study on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl) derivatives demonstrated that these compounds possess significant antibacterial activity. This suggests their potential application in combating bacterial infections (Borad et al., 2015).

Enzyme Inhibitory Potential

  • New sulfonamides with benzodioxane and acetamide moieties were synthesized in a study, which exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic application in diseases related to these enzymes (Abbasi et al., 2019).

Urease Inhibition

  • A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant activity in urease inhibition. This suggests their potential application in conditions where urease inhibition is beneficial (Gull et al., 2016).

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S2/c1-3-8-23-15-6-5-13(29(2,25)26)10-17(15)28-19(23)22-18(24)11-27-16-7-4-12(20)9-14(16)21/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJBOJZYKYPWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.